molecular formula C72H109N15O25 B054428 Hiv protease substrate II CAS No. 120944-74-3

Hiv protease substrate II

Cat. No.: B054428
CAS No.: 120944-74-3
M. Wt: 1584.7 g/mol
InChI Key: OVPKBGRKANDZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines automate the SPPS process, ensuring high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues such as methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine can yield methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for developing new drugs.

    Industry: Utilized in the development of biomaterials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.

    Atosiban: An inhibitor of the hormones oxytocin and vasopressin, used to halt premature labor.

    Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.

Uniqueness

Suc-DL-Lys-DL-Asp-DL-Ser-DL-Ser-DL-Leu-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-xiThr-DL-Phe-DL-Asp-DL-Lys-OH is unique due to its specific amino acid sequence and the potential for diverse applications across various fields. Its synthetic nature allows for precise control over its structure and properties, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[6-amino-2-(3-carboxypropanoylamino)hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H109N15O25/c1-37(2)29-46(79-67(106)52(35-88)85-68(107)53(36-89)84-65(104)50(34-58(97)98)80-61(100)44(17-10-12-26-73)76-55(92)24-25-56(93)94)62(101)83-51(32-42-20-22-43(91)23-21-42)71(110)87-28-14-19-54(87)69(108)75-39(5)60(99)78-47(30-38(3)4)66(105)86-59(40(6)90)70(109)82-48(31-41-15-8-7-9-16-41)63(102)81-49(33-57(95)96)64(103)77-45(72(111)112)18-11-13-27-74/h7-9,15-16,20-23,37-40,44-54,59,88-91H,10-14,17-19,24-36,73-74H2,1-6H3,(H,75,108)(H,76,92)(H,77,103)(H,78,99)(H,79,106)(H,80,100)(H,81,102)(H,82,109)(H,83,101)(H,84,104)(H,85,107)(H,86,105)(H,93,94)(H,95,96)(H,97,98)(H,111,112)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPKBGRKANDZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H109N15O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583180
Record name N~2~-(3-Carboxypropanoyl)lysyl-alpha-aspartylserylserylleucyltyrosylprolylalanylleucylthreonylphenylalanyl-alpha-aspartyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120944-74-3
Record name N~2~-(3-Carboxypropanoyl)lysyl-alpha-aspartylserylserylleucyltyrosylprolylalanylleucylthreonylphenylalanyl-alpha-aspartyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.